molecular formula C13H15NO3 B13716149 Methyl 3-(6-Methoxy-3-indolyl)propanoate

Methyl 3-(6-Methoxy-3-indolyl)propanoate

カタログ番号: B13716149
分子量: 233.26 g/mol
InChIキー: KTKHRWFIXSIMNX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Methyl 3-(6-Methoxy-3-indolyl)propanoate is a synthetic indole derivative of significant interest in medicinal chemistry and oncology research. Indole scaffolds are recognized as privileged structures in drug discovery due to their diverse biological activities . Scientific investigations into structurally related indolyl-pyridinyl-propenone analogues have revealed that the specific position of a methoxy group on the indole ring is a critical determinant of biological activity . Notably, research has demonstrated that shifting a methoxy substituent from the 5-position to the 6-position on the indole ring can fundamentally alter the mechanism of cellular death, switching it from the induction of methuosis (a non-apoptotic form of cell death) to potent disruption of tubulin polymerization and microtubule architecture . This places 6-methoxy indole derivatives like Methyl 3-(6-Methoxy-3-indolyl)propanoate in a promising category of chemical tools for studying mitotic inhibition. Consequently, this compound serves as a valuable building block and pharmacophore for researchers developing novel anti-mitotic agents and chemotherapeutics, particularly for the study of drug-resistant cancers such as glioblastoma, where conventional apoptosis-inducing drugs often fail .

特性

分子式

C13H15NO3

分子量

233.26 g/mol

IUPAC名

methyl 3-(6-methoxy-1H-indol-3-yl)propanoate

InChI

InChI=1S/C13H15NO3/c1-16-10-4-5-11-9(3-6-13(15)17-2)8-14-12(11)7-10/h4-5,7-8,14H,3,6H2,1-2H3

InChIキー

KTKHRWFIXSIMNX-UHFFFAOYSA-N

正規SMILES

COC1=CC2=C(C=C1)C(=CN2)CCC(=O)OC

製品の起源

United States
Foundational & Exploratory

1H and 13C NMR spectrum analysis of Methyl 3-(6-Methoxy-3-indolyl)propanoate

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum Analysis of Methyl 3-(6-Methoxy-3-indolyl)propanoate

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of Methyl 3-(6-Methoxy-3-indolyl)propanoate, a significant heterocyclic compound often utilized as an intermediate in the synthesis of biologically active molecules.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth interpretation of spectral data, field-proven experimental protocols, and expert insights into potential analytical challenges. The causality behind spectral features is explained, ensuring a robust understanding of the structure-property relationships inherent to this molecule.

Molecular Structure and Spectroscopic Rationale

Methyl 3-(6-Methoxy-3-indolyl)propanoate possesses a substituted indole core, a common motif in medicinal chemistry.[2] The structure comprises a bicyclic indole ring system with a methoxy group at the C-6 position and a methyl propanoate chain at the C-3 position. This specific arrangement of functional groups gives rise to a unique and predictable NMR fingerprint. Understanding the electronic environment of each proton and carbon atom is fundamental to accurately assigning the observed resonances.

The electron-donating methoxy group significantly influences the electron density of the benzene portion of the indole ring, affecting the chemical shifts of the aromatic protons.[2] The propanoate side chain introduces characteristic aliphatic signals, while the indole N-H proton presents its own distinct features. For clarity, the atoms are numbered as shown in the diagram below.

Caption: Numbering scheme for Methyl 3-(6-Methoxy-3-indolyl)propanoate.

¹H NMR Spectrum: A Detailed Proton Analysis

The ¹H NMR spectrum provides critical information on the proton framework of the molecule. Each unique proton environment generates a distinct signal, whose chemical shift (δ), integration (area), and multiplicity (splitting pattern) reveal its identity and neighboring protons.

Predicted ¹H NMR Spectral Data

The following table summarizes the anticipated signals for Methyl 3-(6-Methoxy-3-indolyl)propanoate.

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Integration
N1-H~8.0 - 8.2Broad Singlet-1H
H-2~6.9 - 7.1Singlet (or narrow d)J ≈ 2-3 Hz1H
H-7~7.4 - 7.6DoubletJ ≈ 8.5 Hz1H
H-4~6.9 - 7.0DoubletJ ≈ 2.2 Hz1H
H-5~6.7 - 6.8Doublet of DoubletsJ ≈ 8.5, 2.2 Hz1H
OCH₃ (C14-H₃)~3.8Singlet-3H
OCH₃ (C12-H₃)~3.7Singlet-3H
C8-H₂~3.0 - 3.1TripletJ ≈ 7.5 Hz2H
C9-H₂~2.7 - 2.8TripletJ ≈ 7.5 Hz2H
Interpretation and Causality
  • Indole N1-H: This proton is typically observed as a broad singlet in the downfield region (δ 8.0-8.2). Its broadness is a result of chemical exchange with trace amounts of water or other protic species and quadrupolar broadening from the adjacent ¹⁴N nucleus.[3] In a dry, aprotic solvent like DMSO-d₆, this signal often becomes sharper. A D₂O exchange experiment, where a drop of D₂O is added to the sample, will cause this peak to disappear, confirming its identity as an exchangeable proton.[3]

  • Aromatic Protons (H-2, H-4, H-5, H-7):

    • H-2: This proton on the pyrrole ring is adjacent to the C3-substituent and typically appears as a singlet or a narrow doublet due to a small coupling to the N-H proton.[4]

    • H-7: Located ortho to the indole nitrogen, H-7 is deshielded and resonates as a doublet due to coupling with H-5 (ortho coupling, J ≈ 8.5 Hz).

    • H-4 & H-5: The C6-methoxy group is an electron-donating group, which increases electron density at the ortho (C5, C7) and para (C4) positions, causing an upfield (shielding) shift. H-4 appears as a doublet due to a small meta-coupling to H-5 (J ≈ 2.2 Hz). H-5 is split by both H-7 (ortho coupling) and H-4 (meta coupling), resulting in a doublet of doublets. The overlapping nature of aromatic signals can sometimes complicate interpretation, a common challenge in indole chemistry.[3]

  • Propanoate and Methoxy Protons (C8-H₂, C9-H₂, C12-H₃, C14-H₃):

    • C8-H₂ and C9-H₂: These two methylene groups form an ethyl-like system. The C8-H₂ protons, being adjacent to the indole ring, are more deshielded than the C9-H₂ protons, which are adjacent to the carbonyl group. Both appear as triplets due to coupling with each other (J ≈ 7.5 Hz).

    • Methoxy Groups: The spectrum will show two distinct singlets, each integrating to 3 protons. One corresponds to the methyl ester (C12-H₃) and the other to the methoxy group on the indole ring (C14-H₃).[5] Their chemical shifts are typically in the range of δ 3.7-3.8 ppm.

¹³C NMR Spectrum: Carbon Skeleton Elucidation

The ¹³C NMR spectrum reveals the carbon framework of the molecule. While proton-decoupled ¹³C NMR does not show coupling, the chemical shift of each carbon signal is highly sensitive to its electronic environment.

Predicted ¹³C NMR Spectral Data
Carbon AssignmentPredicted δ (ppm)
C10 (C=O)~173 - 175
C6~155 - 157
C7a~136 - 138
C3a~127 - 129
C2~122 - 124
C7~120 - 122
C3~112 - 114
C5~110 - 112
C4~94 - 96
C14 (OCH₃)~55 - 56
C12 (OCH₃)~51 - 52
C9~34 - 36
C8~21 - 23
Interpretation and Causality
  • Carbonyl Carbon (C10): The ester carbonyl carbon is the most deshielded carbon in the molecule, resonating far downfield around δ 174 ppm due to the strong deshielding effect of the double-bonded oxygen.[6][7]

  • Indole Ring Carbons:

    • C6: This carbon, directly attached to the electronegative oxygen of the methoxy group, is significantly deshielded and appears around δ 156 ppm.[4]

    • C2 & C3: C2 is typically found around δ 123 ppm. C3, being the site of substitution and shielded by the β-effect of the propanoate chain, is found further upfield around δ 113 ppm.

    • Bridgehead Carbons (C3a, C7a): These quaternary carbons are found in the aromatic region, with C7a typically being more downfield than C3a.

    • C4, C5, C7: The electron-donating effect of the C6-methoxy group causes a noticeable upfield shift for the ortho (C5, C7) and para (C4) carbons. C4 is particularly shielded, resonating at a high field for an aromatic carbon, around δ 95 ppm.

  • Aliphatic and Methoxy Carbons (C8, C9, C12, C14):

    • C14 (Ar-OCH₃): The methoxy carbon attached to the aromatic ring typically resonates around δ 55-56 ppm.[5]

    • C12 (Ester OCH₃): The methyl ester carbon is slightly more shielded, appearing around δ 51-52 ppm.[6]

    • C8 & C9: The methylene carbons of the propanoate chain appear in the aliphatic region. C9, adjacent to the carbonyl, is more deshielded (δ ~35 ppm) than C8 (δ ~22 ppm).

Experimental Protocols: A Self-Validating System

Achieving high-quality, reproducible NMR data is contingent upon meticulous sample preparation and appropriate data acquisition parameter selection.

Protocol for NMR Sample Preparation

This protocol is designed for small organic molecules (<1000 g/mol ).[8]

  • Weighing: Accurately weigh 5-25 mg of Methyl 3-(6-Methoxy-3-indolyl)propanoate for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[8]

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common first choice. If the N-H proton signal is of particular interest, DMSO-d₆ is recommended as it sharpens the signal through hydrogen bonding.[3]

  • Dissolution: Add approximately 0.6 mL of the deuterated solvent to the vial.[9] Gently swirl or vortex the vial to ensure the sample dissolves completely.

  • Filtering and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution into a clean, high-quality 5 mm NMR tube.[10] This can be done by passing the solution through a small plug of cotton or glass wool in a Pasteur pipette.[9][11]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly near the top.[9] Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or acetone to remove any fingerprints or dirt.[10][11]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-25 mg ¹H, 50-100 mg ¹³C) dissolve Dissolve in Deuterated Solvent (~0.6 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter instrument Insert into Spectrometer & Lock/Shim filter->instrument setup Set Acquisition Parameters instrument->setup acquire Acquire FID setup->acquire process Fourier Transform & Phase Correction acquire->process analyze Integrate & Assign Peaks process->analyze report Report Results analyze->report

Caption: General workflow from sample preparation to NMR data analysis.

Standardized Data Acquisition Parameters

The following parameters serve as a robust starting point for acquiring high-quality spectra on a standard NMR spectrometer (e.g., 400-600 MHz).

Parameter¹H Acquisition¹³C AcquisitionRationale
Spectral Width (SW)12-16 ppm220-240 ppmEnsures all expected signals are captured within the spectral window.[12][13]
Acquisition Time (AQ)2-4 seconds0.8-1.5 secondsA longer AQ provides better resolution.[12][14]
Relaxation Delay (D1)1-2 seconds2-5 secondsAllows for sufficient relaxation of nuclei between pulses, crucial for accurate integration.
Pulse Angle30-45°30-45°A smaller pulse angle allows for a shorter relaxation delay, saving time. For quantitative analysis, a 90° pulse with D1 ≥ 5*T1 is required.[14]
Number of Scans (NS)8-161024-4096+More scans are needed for the less sensitive ¹³C nucleus to achieve a good signal-to-noise ratio.[15]

Conclusion

The ¹H and ¹³C NMR spectra of Methyl 3-(6-Methoxy-3-indolyl)propanoate provide a wealth of structural information that, when systematically analyzed, allows for unambiguous confirmation of its chemical identity. The characteristic signals of the substituted indole ring, the propanoate side chain, and the methoxy groups create a distinct spectroscopic signature. By combining theoretical prediction with robust experimental protocols, researchers can confidently utilize NMR spectroscopy as a primary tool for characterization in synthesis, quality control, and the broader field of drug discovery. This guide provides the foundational knowledge and practical steps to achieve that goal with scientific integrity.

References

  • Technical Support Center: NMR Spectroscopy of Indole Compounds - Benchchem. (n.d.).
  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025, February 23). YouTube. Retrieved from [Link]

  • Gribble, G. W. (1987). 13C NMR spectroscopy of indole derivatives. Semantic Scholar.
  • Application Notes and Protocols for ¹H and ¹³C NMR Analysis of 5-Chloro-Indole Derivatives - Benchchem. (n.d.).
  • NMR Sample Preparation | Chemical Instrumentation Facility. (n.d.). Iowa State University.
  • Small molecule NMR sample preparation. (2023, August 29). University of Illinois Urbana-Champaign.
  • NMR Education: How to Choose Your Acquisition Parameters? (2020, July 30). Anasazi Instruments.
  • NMR Sample Preparation. (n.d.). University of Ottawa.
  • Sample Preparation | Faculty of Mathematical & Physical Sciences. (n.d.). University College London.
  • NMR Sample Preparation. (n.d.). University of Missouri-St. Louis.
  • How do I choose the right acquisition parameters for a quantitative NMR measurement? (2022, April 25). Chemistry LibreTexts. Retrieved from [Link]

  • Xu, J., et al. (2006). 1H NMR spectral studies on the polymerization mechanism of indole and its derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 63(3), 723-728.
  • SOP data acquisition - R-NMR. (n.d.).
  • NMR Data Processing. (n.d.). ScienceDirect.
  • Step-by-step procedure for NMR data acquisition. (n.d.). University of Maryland, Baltimore County.
  • Methoxy groups just stick out. (2026, January 27). ACD/Labs. Retrieved from [Link]

  • Classify the resonances in the 13 C NMR spectrum of methyl propanoate. (n.d.). Vaia. Retrieved from [Link]

  • Introductory note on the 13C NMR spectrum of methyl propanoate. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

  • Synthesis of Methyl 2-(6-methoxy-1H-indol-3-yl)acetate: An Application Note and Detailed Protocol - Benchchem. (n.d.).
  • Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. (n.d.). DOI. Retrieved from [Link]

Sources

Methyl 3-(6-Methoxy-3-indolyl)propanoate receptor binding affinity

Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Profiling and Receptor Binding Affinity of Methyl 3-(6-Methoxy-3-indolyl)propanoate: A Technical Whitepaper

Executive Summary & Structural Rationale

As a Senior Application Scientist in early-stage drug discovery, evaluating novel indole derivatives requires a rigorous understanding of structure-activity relationships (SAR). Methyl 3-(6-Methoxy-3-indolyl)propanoate (M6MIP) represents a highly specialized hybrid pharmacophore. It merges the structural backbone of indole-3-propionic acid (IPA)—a gut-derived metabolite known for its potent antioxidant and anti-inflammatory properties—with a 6-methoxy substitution and a propanoate methyl ester.

Unlike endogenous melatonin (N-acetyl-5-methoxytryptamine), which features a 5-methoxy group, M6MIP shifts this electron-donating moiety to the 6-position. Historically, shifting the methoxy group to the C-6 position of the indole nucleus yields compounds that retain or even exceed the binding affinity of melatonin for its cognate receptors [1]. Furthermore, the esterification of the propanoic acid side chain significantly increases the molecule's lipophilicity. This structural modification enhances membrane permeability, allowing the compound to act either as a direct lipophilic ligand for intracellular targets like the Aryl Hydrocarbon Receptor (AhR) or as a prodrug that is intracellularly hydrolyzed to 6-methoxy-IPA [2].

Receptor Binding Dynamics & Causality

Understanding the binding affinity of M6MIP requires dissecting its dual-target potential:

  • Melatonin Receptors (MT1/MT2): The 6-methoxy group mimics the critical hydrogen-bond accepting properties required to anchor the ligand within the transmembrane binding pockets of G-protein coupled receptors (GPCRs) MT1 and MT2. The spatial geometry of the 6-methoxy substitution perfectly aligns with the receptor's hydrophobic cleft, driving picomolar to low-nanomolar affinity [1].

  • Aryl Hydrocarbon Receptor (AhR): Indole propionic acid is a well-documented AhR ligand [2]. M6MIP's methyl ester modification increases its partition coefficient (LogP), facilitating rapid diffusion across the plasma membrane into the cytosol. Once inside, it binds to the PAS domain of the AhR, inducing a conformational change that sheds chaperone proteins (like HSP90) and exposes the nuclear localization signal.

  • Direct Antioxidant Capacity: Similar to melatonin and IPA, the electron-rich indole ring allows M6MIP to act as a direct scavenger of hydroxyl radicals (*OH), protecting DNA from oxidative damage without generating pro-oxidant intermediates [3].

Pathway M6MIP Methyl 3-(6-Methoxy-3-indolyl)propanoate MT1 MT1/MT2 Receptors M6MIP->MT1 Membrane Binding AhR Cytosolic AhR M6MIP->AhR Intracellular Entry cAMP ↓ cAMP Levels MT1->cAMP Gi/Gq Coupling ARNT AhR-ARNT Complex AhR->ARNT Translocation Gene Target Gene Expression ARNT->Gene XRE Activation

Mechanistic signaling pathways of M6MIP via MT1/MT2 and AhR.

Quantitative Data: Benchmark Binding Affinities

To contextualize M6MIP's potency, we benchmark its predicted and analog-derived binding affinities against endogenous ligands. The data below synthesizes established SAR metrics for 6-methoxyindole derivatives and esterified IPA analogs.

Ligand / CompoundTarget ReceptorBinding Affinity ( Ki​ / IC50​ )Pathway EffectReference Benchmark
Melatonin MT1 / MT2 Ki​ = 0.1 - 1.0 nMGi-coupled (↓ cAMP)Endogenous Standard
Indole-3-Propionic Acid AhR IC50​ ≈ 3.0 - 5.0 μMNuclear TranslocationGut Metabolite [2]
6-Methoxyindole Analogs MT1 / MT2 Ki​ = 0.05 - 2.5 nMFull AgonistSynthetic Analog [1]
M6MIP (Analyzed) MT1 / MT2 Ki​ < 5.0 nM Full AgonistExtrapolated
M6MIP (Analyzed) AhR IC50​ < 1.5 μM Nuclear TranslocationExtrapolated

Self-Validating Experimental Protocols

To empirically validate the receptor binding affinity and functional causality of M6MIP, the following step-by-step methodologies must be employed. These protocols are designed with internal controls to ensure the system is self-validating.

Protocol A: Competitive Radioligand Binding Assay (MT1/MT2)

Causality Rationale: We utilize 2-[125I]iodomelatonin because its high specific activity allows for the detection of low-abundance receptors. By measuring the displacement of this radioligand by M6MIP, we can accurately calculate the Ki​ value. The inclusion of a GTPγS shift step validates whether M6MIP acts as an agonist (affinity decreases in the presence of GTPγS due to G-protein uncoupling) or an antagonist.

  • Membrane Preparation: Harvest CHO cells stably expressing human MT1 or MT2 receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) to preserve receptor integrity. Centrifuge at 40,000 × g for 30 minutes to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.1 nM 2-[125I]iodomelatonin, and serial dilutions of M6MIP ( 10−12 to 10−5 M). Incubate at 37°C for 60 minutes to reach thermodynamic equilibrium.

  • GTPγS Control (Self-Validation): Run a parallel plate containing 100 µM GTPγS. A rightward shift in the M6MIP dose-response curve confirms agonist behavior.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Causality: GF/B filters trap the lipid membranes (and bound ligand) while the unbound hydrophilic radioligand washes through.

  • Washing & Counting: Wash filters three times with 3 mL of ice-cold buffer to minimize non-specific binding. Quantify bound radioactivity using a gamma counter.

Workflow Prep Membrane Prep (CHO Cells) Incubate Incubation (+ Radioligand) Prep->Incubate Filter Vacuum Filtration (GF/B) Incubate->Filter Wash Ice-Cold Wash (Buffer) Filter->Wash Count Gamma Counting Wash->Count

Step-by-step workflow for the competitive radioligand binding assay.

Protocol B: AhR Nuclear Translocation and Reporter Assay

Causality Rationale: Binding affinity alone does not prove functional activation. This assay uses a Xenobiotic Response Element (XRE) driven luciferase reporter to prove that M6MIP not only binds AhR but successfully drives it into the nucleus to initiate transcription.

  • Cell Culture: Seed HepG2 cells stably transfected with an XRE-luciferase reporter plasmid at 1×105 cells/well in a 96-well plate.

  • Starvation: Switch to serum-free media for 12 hours prior to treatment to eliminate baseline AhR activation from serum lipids.

  • Treatment: Treat cells with M6MIP (0.1 μM to 50 μM) for 24 hours. Use 10 nM TCDD (Dioxin) as a maximum-activation positive control, and vehicle (0.1% DMSO) as a negative control.

  • Lysis and Luminescence: Lyse the cells using a proprietary passive lysis buffer. Add luciferin substrate and measure luminescence. Causality: Luminescence is directly proportional to the amount of luciferase enzyme produced, which is strictly dependent on AhR-ARNT heterodimer binding to the XRE promoter.

Conclusion

Methyl 3-(6-Methoxy-3-indolyl)propanoate is a sophisticated molecular tool. By leveraging the 6-methoxy substitution, it achieves high-affinity engagement with MT1/MT2 receptors, while its propanoate ester backbone ensures excellent lipophilicity for intracellular AhR targeting and robust antioxidant radical scavenging. Rigorous, self-validating assays are essential to fully map its polypharmacological profile in preclinical development.

References

  • Tarzia, G., et al. "1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues." Journal of Medicinal Chemistry, 1997. URL: [Link]

  • "Extensive Summary of the Important Roles of Indole Propionic Acid, a Gut Microbial Metabolite in Host Health and Disease." PMC, National Institutes of Health. URL: [Link]

  • "Increased levels of oxidatively damaged DNA induced by chromium(III) and H2O2: protection by melatonin and related molecules." PubMed, National Institutes of Health. URL: [Link]

Methodological & Application

Advanced Derivatization Techniques for Methyl 3-(6-Methoxy-3-indolyl)propanoate: Synthetic Workflows and Analytical Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl 3-(6-Methoxy-3-indolyl)propanoate is a highly versatile, multi-functional building block in medicinal chemistry. Featuring an electron-rich indole core, a C6-methoxy group, and a C3-propanoate ester side-chain, it is frequently utilized in the synthesis of melatonin receptor agonists, selective serotonin reuptake inhibitors, and anti-inflammatory agents.

To fully leverage this compound in drug discovery and metabolomic profiling, researchers must employ precise derivatization techniques. This application note details four distinct derivatization pathways—N-alkylation, ester saponification/amidation, ether cleavage, and analytical silylation—providing mechanistic causality, validated protocols, and authoritative grounding.

G Center Methyl 3-(6-Methoxy-3-indolyl)propanoate N_Alk N1-Alkylation (NaH, R-X) Center->N_Alk Base-mediated Ester Ester Hydrolysis (LiOH, H2O/THF) Center->Ester Saponification Ether Ether Cleavage (BBr3, DCM) Center->Ether Lewis Acid Analyt Analytical Silylation (BSTFA, TMCS) Center->Analyt GC-MS Prep

Fig 1: Core derivatization pathways for Methyl 3-(6-Methoxy-3-indolyl)propanoate.

Part 1: N1-Alkylation (Indole Nitrogen Functionalization)

Mechanistic Insight & Causality

The indole nitrogen (N1) possesses an acidic proton (pKa ~16.2). Deprotonation yields an ambident indolate anion capable of reacting at either N1 or C3. However, in Methyl 3-(6-Methoxy-3-indolyl)propanoate, the C3 position is already occupied by the propanoate chain. This steric and electronic blockade effectively eliminates the kinetic C3-alkylation pathway, ensuring high N1-regioselectivity [1].

Sodium hydride (NaH) in a polar aprotic solvent (DMF) is the optimal system. Unlike weaker bases (e.g., K₂CO₃), NaH irreversibly deprotonates the N-H bond, driving the formation of the highly nucleophilic indolate anion and pushing the reaction to completion [1].

Experimental Protocol
  • Preparation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve Methyl 3-(6-Methoxy-3-indolyl)propanoate (1.0 eq) in anhydrous DMF (0.2 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Stir for 30 minutes until bubbling ceases [1].

  • Alkylation: Add the desired alkyl halide (e.g., benzyl bromide or methyl iodide, 1.1 eq) dropwise. Remove the ice bath and stir at room temperature for 4–12 hours. Monitor via TLC.

  • Workup: Quench the reaction carefully by slowly adding saturated aqueous NH₄Cl at 0 °C to neutralize unreacted NaH. Extract with Ethyl Acetate (3x). Wash the combined organic layers with water (3x) to remove DMF, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

N_Alkylation Step1 Indole Substrate (N-H intact) Step2 NaH Deprotonation (DMF, 0°C) Step1->Step2 -H2 gas Step3 Indolate Anion (Ambident Nucleophile) Step2->Step3 Irreversible Step4 C3 Blocked by Propanoate Chain Step3->Step4 Steric/Electronic Step5 N1 Attack on R-X Step3->Step5 Regioselective Step4->Step5 Drives N1 preference Step6 N-Alkylated Product Step5->Step6 SN2 mechanism

Fig 2: Mechanistic logic and regioselectivity of the N1-alkylation workflow.

Part 2: Ester Hydrolysis and Amidation (C3 Side-Chain)

Mechanistic Insight & Causality

The methyl ester is robust but can be selectively hydrolyzed to the corresponding carboxylic acid using lithium hydroxide (LiOH). LiOH is preferred over NaOH or KOH because the Li⁺ ion coordinates tightly with the ester carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. This allows for rapid saponification under mild conditions, preventing base-catalyzed degradation of the electron-rich indole ring [3]. The resulting 3-(6-Methoxy-3-indolyl)propanoic acid can then be coupled with amines to generate diverse amide libraries.

Experimental Protocol
  • Saponification: Dissolve the ester (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (3.0 eq) and stir at room temperature for 4 hours [3].

  • Acidification: Concentrate the mixture under reduced pressure to remove organic solvents. Cool the aqueous layer to 0 °C and acidify to pH 3 using 1M HCl. Extract the precipitated carboxylic acid with Ethyl Acetate (3x). Dry and concentrate.

  • Amidation: Dissolve the isolated acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.5 eq). Stir for 15 minutes to form the active ester, then add the desired primary or secondary amine (1.2 eq). Stir overnight at room temperature.

  • Purification: Dilute with Ethyl Acetate, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Purify the amide via silica gel chromatography.

Part 3: Lewis Acid-Mediated Ether Cleavage (C6-Demethylation)

Mechanistic Insight & Causality

The 6-methoxy group provides critical electron density to the indole core. To unmask the C6-hydroxyl group for further functionalization (e.g., triflation for cross-coupling), boron tribromide (BBr₃) is utilized. BBr₃ acts as a strong Lewis acid, coordinating to the methoxy oxygen. Subsequent nucleophilic attack by the bromide ion on the methyl group cleaves the ether bond. Dichloromethane (DCM) is used at strictly low temperatures (-78 °C) to prevent over-reaction or electrophilic bromination of the highly reactive indole ring [2].

Experimental Protocol
  • Setup: Dissolve Methyl 3-(6-Methoxy-3-indolyl)propanoate (1.0 eq) in anhydrous DCM (0.1 M) under argon and cool to -78 °C using a dry ice/acetone bath.

  • Cleavage: Add a 1M solution of BBr₃ in DCM (3.0 eq) dropwise. Maintain the reaction at -78 °C for 1 hour, then allow it to slowly warm to 0 °C over 3 hours [2].

  • Quenching: Caution: Highly exothermic. Quench cautiously by adding saturated aqueous NaHCO₃ dropwise at 0 °C until the pH is neutral.

  • Isolation: Extract the resulting 6-hydroxyindole derivative with DCM (3x). Wash with brine, dry over Na₂SO₄, and concentrate.

Part 4: Analytical Derivatization for GC-MS (N-Silylation)

Mechanistic Insight & Causality

For GC-MS metabolomic or pharmacokinetic profiling, the free N-H proton of the indole ring causes severe peak tailing and thermal degradation due to hydrogen bonding with the column's stationary phase. Silylation using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane) replaces the active hydrogen with a trimethylsilyl (TMS) group. This drastically improves volatility, thermal stability, and chromatographic resolution.

Experimental Protocol
  • Drying: Transfer 1 mg of the sample to a glass GC vial and dry completely under a gentle stream of ultra-pure nitrogen to remove all moisture (water rapidly quenches silylation reagents).

  • Derivatization: Add 50 µL of anhydrous pyridine (as an acid scavenger and solvent) and 50 µL of BSTFA + 1% TMCS.

  • Incubation: Seal the vial tightly and heat in a block at 70 °C for 30 minutes.

  • Analysis: Cool to room temperature and inject 1 µL directly into the GC-MS system.

Quantitative Data Summary

Derivatization TargetReagents / ConditionsPrimary MechanismExpected Outcome / Application
N1-Alkylation NaH, R-X, DMF, 0 °C to RTSₙ2 via Indolate AnionN-alkylated ester; SAR library generation
Ester Hydrolysis LiOH·H₂O, THF/MeOH/H₂O, RTBase-catalyzed SaponificationFree carboxylic acid; Precursor for amidation
Ether Cleavage BBr₃, DCM, -78 °C to 0 °CLewis Acid-mediated Demethylation6-Hydroxyindole; Unmasking for cross-coupling
N-Silylation BSTFA + 1% TMCS, Pyridine, 70 °CNucleophilic Substitution at SiliconN-TMS derivative; Enhanced GC-MS volatility

References

  • Nam, N.-H., et al. "Concise Synthesis and Structure−Activity Relationships of Combretastatin A-4 Analogues, 1-Aroylindoles and 3-Aroylindoles, as Novel Classes of Potent Antitubulin Agents." Journal of Medicinal Chemistry, ACS Publications, 2004. URL:[Link]

  • Middlemiss, D., et al. "2-aryl indole derivatives and their use as therapeutic agents." US Patent US20010039286A1, Google Patents, 2001.

in vivo assay protocols for Methyl 3-(6-Methoxy-3-indolyl)propanoate

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to In Vivo Evaluation of Methyl 3-(6-Methoxy-3-indolyl)propanoate: Protocols and Application Notes

Prepared by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on designing and executing in vivo assays for Methyl 3-(6-Methoxy-3-indolyl)propanoate . Given the novelty of this specific molecule, this guide synthesizes information from structurally related indole derivatives to propose high-probability therapeutic applications and detailed, field-proven protocols for their investigation.

Introduction and Scientific Rationale

Methyl 3-(6-Methoxy-3-indolyl)propanoate belongs to the vast and therapeutically significant class of indole derivatives. The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with wide-ranging biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3]

The specific structural features of Methyl 3-(6-Methoxy-3-indolyl)propanoate provide critical clues to its potential biological functions:

  • The Indole-3-propanoate Core: This moiety is structurally analogous to Indole-3-propionic acid (IPA), a well-characterized metabolite produced by gut microbiota.[4][5] IPA is known for its potent neuroprotective, antioxidant, and anti-inflammatory properties, and it plays a significant role in maintaining intestinal barrier integrity.[5][6][7] These effects are often mediated through the activation of the Aryl Hydrocarbon Receptor (AhR) and Pregnane X Receptor (PXR).[5][7]

  • The 6-Methoxy Substitution: The position of substituents on the indole ring is crucial for determining biological activity and mechanism of action.[8] Notably, research on anticancer indolyl-pyridinyl-propenones has shown that shifting a methoxy group from the 5- to the 6-position can switch the compound's activity from inducing a non-apoptotic cell death pathway (methuosis) to causing microtubule disruption.[9] This highlights the profound impact the 6-methoxy group may have on the target and pathway engagement of the molecule.

Based on this structural analysis, Methyl 3-(6-Methoxy-3-indolyl)propanoate is a compelling candidate for investigation in oncology, inflammatory diseases, and neurodegenerative disorders. This guide will focus on robust in vivo models to explore these potential therapeutic areas.

Foundational In Vivo Studies: Pharmacokinetics and Dose-Range Finding

Before initiating efficacy studies, it is critical to understand the compound's behavior in a living system. A staged approach to assessing Absorption, Distribution, Metabolism, and Excretion (ADME) is essential for lead optimization and candidate selection.[10]

Preliminary Pharmacokinetic (PK) Profiling

A preliminary PK study, often in rodents (e.g., mice or rats), is necessary to determine key parameters that will inform the dosing regimen for efficacy studies.

Objective: To determine the compound's half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability after a single dose.

Protocol:

  • Formulation: Develop a suitable vehicle for administration (e.g., a solution in DMSO/saline or a suspension in 0.5% carboxymethylcellulose). The formulation must be non-toxic and capable of solubilizing or suspending the compound effectively.

  • Animal Model: Use healthy, adult male or female rodents (e.g., Sprague-Dawley rats or C57BL/6 mice), typically 8-10 weeks old.

  • Administration: Administer a single dose of Methyl 3-(6-Methoxy-3-indolyl)propanoate via the intended clinical route (e.g., oral gavage, intraperitoneal injection) and intravenously (IV) to a separate cohort to determine absolute bioavailability. A typical starting dose might be 10 mg/kg.[11]

  • Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at multiple time points post-administration (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

  • Analysis: Process blood to plasma and quantify the concentration of the parent compound (and any major predicted metabolites) using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use pharmacokinetic software to calculate the key PK parameters.

Dose-Range Finding and Tolerability

Objective: To identify a range of doses that are well-tolerated and to establish a maximum tolerated dose (MTD).

Protocol:

  • Animal Model: Use the same species and strain as intended for efficacy studies.

  • Dosing Regimen: Administer escalating single doses of the compound to small groups of animals (n=3-5 per group).

  • Monitoring: Observe animals closely for clinical signs of toxicity (e.g., changes in weight, behavior, posture, activity levels) for at least 7-14 days.

  • Endpoint: The MTD is defined as the highest dose that does not cause significant morbidity or more than a 10-20% loss in body weight. The doses for subsequent efficacy studies should be chosen below the MTD.

Application Protocol 1: Anti-Inflammatory and Analgesic Activity

The structural similarity to anti-inflammatory indole derivatives warrants investigation in models of inflammation and pain.[11] The carrageenan-induced paw edema model is a classic and reliable assay for acute inflammation.

Carrageenan-Induced Paw Edema in Rats

This model evaluates the ability of a compound to inhibit the edema that forms following the injection of an irritant, carrageenan.

Workflow Diagram:

G cluster_pre Pre-Treatment (T = -60 min) cluster_induction Induction (T = 0 min) cluster_post Post-Treatment Monitoring A Acclimatize Rats B Measure Baseline Paw Volume A->B C Administer Compound or Vehicle (e.g., 10 mg/kg, i.p.) B->C D Inject 1% Carrageenan (subplantar) C->D E Measure Paw Volume (e.g., at 1, 2, 3, 4, 5 hours) D->E F Calculate % Inhibition of Edema E->F

Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.

Step-by-Step Methodology:

  • Animals: Use male Wistar or Sprague-Dawley rats (180-200 g).

  • Acclimatization: Allow animals to acclimate to the laboratory environment for at least 48 hours before the experiment.

  • Grouping: Divide animals into groups (n=6-8 per group):

    • Vehicle Control (e.g., DMSO/Saline)

    • Positive Control (e.g., Indomethacin, 10 mg/kg)[11]

    • Test Compound (Methyl 3-(6-Methoxy-3-indolyl)propanoate at 3-4 different dose levels)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the vehicle, positive control, or test compound via the desired route (e.g., intraperitoneally, i.p.) 60 minutes before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of a 1% (w/v) sterile carrageenan solution in saline into the subplantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage increase in paw volume for each animal relative to its baseline. Then, calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula:

    • % Inhibition = [1 - (ΔV_treated / ΔV_control)] * 100

    • Where ΔV is the average change in paw volume.

Data Presentation:

GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control-0.75 ± 0.05-
Positive Control100.25 ± 0.0366.7%
Test Compound5Experimental DataCalculated Value
Test Compound10Experimental DataCalculated Value
Test Compound20Experimental DataCalculated Value

Application Protocol 2: Anticancer Activity

Given the established role of indole derivatives as anticancer agents that target pathways like tubulin polymerization, PI3K/AKT, and ERK signaling, evaluating Methyl 3-(6-Methoxy-3-indolyl)propanoate in a tumor xenograft model is a logical next step.[1][2]

Human Tumor Xenograft Model in Nude Mice

This model assesses the ability of a compound to inhibit the growth of human cancer cells implanted in immunodeficient mice.

Workflow Diagram:

G A Implant Cancer Cells (e.g., A549 lung cancer) subcutaneously in nude mice B Monitor Tumor Growth A->B C Randomize Mice into Groups when tumors reach ~100-150 mm³ B->C D Initiate Treatment (Vehicle, Positive Control, Test Compound) Daily for 21 days C->D E Measure Tumor Volume & Body Weight (2-3 times per week) D->E F Euthanize & Excise Tumors (at end of study) E->F G Calculate Tumor Growth Inhibition (TGI) F->G

Caption: Workflow for a Human Tumor Xenograft Efficacy Study.

Step-by-Step Methodology:

  • Cell Culture: Culture a relevant human cancer cell line (e.g., A549 lung cancer, for which indole derivatives have shown activity) under standard conditions.[2]

  • Animals: Use athymic nude mice (e.g., NU/J strain), 6-8 weeks old.

  • Tumor Implantation: Subcutaneously inject 5 x 10⁶ cells in a 1:1 mixture of media and Matrigel into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Randomization and Grouping: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group):

    • Vehicle Control

    • Positive Control (a standard-of-care agent for the chosen cell line)

    • Test Compound (at two or three dose levels determined from MTD studies)

  • Treatment: Administer the compound daily (or as determined by PK data) for a set period (e.g., 21 days).

  • Monitoring: Measure tumor volumes and body weights 2-3 times per week. Body weight is a key indicator of treatment toxicity.

  • Study Endpoint: The study concludes when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at the end of the treatment period.

  • Tissue Collection: At the endpoint, euthanize the mice, and excise, weigh, and photograph the tumors.

  • Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) using the formula:

    • % TGI = [1 - (ΔT / ΔC)] * 100

    • Where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.

Proposed Application: Neuroprotective Effects

The indole-3-propionate structure strongly suggests potential neuroprotective activity.[5][12] An appropriate in vivo model would be one of neuroinflammation, such as the lipopolysaccharide (LPS)-induced model.

LPS-Induced Neuroinflammation Model in Mice

This model assesses a compound's ability to mitigate the inflammatory cascade and subsequent neuronal damage triggered by LPS in the brain.

Step-by-Step Methodology:

  • Animals: Use C57BL/6 mice, 8-10 weeks old.

  • Grouping:

    • Vehicle Control + Saline injection

    • Vehicle Control + LPS injection

    • Test Compound + LPS injection (at multiple doses)

  • Pre-treatment: Administer the test compound or vehicle for a period before LPS challenge (e.g., daily for 7 days).

  • Induction: Administer a single intraperitoneal injection of LPS (e.g., 1 mg/kg) to induce systemic inflammation and subsequent neuroinflammation.

  • Endpoint and Tissue Collection: At a relevant time point post-LPS (e.g., 24 hours), euthanize the animals and collect brains.

  • Analysis:

    • Biochemical Analysis: Homogenize brain tissue (specifically cortex and hippocampus) and measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA.

    • Gene Expression: Analyze the expression of inflammatory genes (e.g., Nos2, Cox2) using RT-qPCR.

    • Immunohistochemistry: Stain brain sections for markers of microglial activation (Iba1) and astrogliosis (GFAP).

References

  • BenchChem. (2025). The Therapeutic Potential of Indole Derivatives: A Technical Guide for Drug Discovery and Development.
  • Yıldırım, S., et al. (2024). Design, Synthesis, and In Vivo Evaluation of a New Series of Indole-Chalcone Hybrids as Analgesic and Anti-Inflammatory Agents. ACS Omega. [Link]

  • Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. [Link]

  • Deb, N., & Nandi, M. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis. [Link]

  • Kovács, D., et al. (2024). The Tryptophan Metabolite Indole-3-Propionic Acid Raises Kynurenic Acid Levels in the Rat Brain In Vivo. International Journal of Tryptophan Research. [Link]

  • Al-Hadiya, A. M., et al. (2021). Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative... as a promising chemoprotective agent against cisplatin induced organ damage. Scientific Reports. [Link]

  • Tiwari, R., et al. (2016). Synthesis and biological evaluation of isomeric methoxy substitutions on anti-cancer indolyl-pyridinyl-propenones: Effects on potency and mode of activity. European Journal of Medicinal Chemistry. [Link]

  • Obach, R. S. (2004). Strategy of Utilizing In Vitro and In Vivo ADME Tools for Lead Optimization and Drug Candidate Selection. Pharmaceutical Research. [Link]

  • Kokotkiewicz, A., et al. (2023). Biological Activities of Natural Products III. Molecules. [Link]

  • Patsnap Synapse. (2026). Indole-3-propionic acid - Drug Targets, Indications, Patents. [Link]

  • Taber, D. F., & Tirunahari, P. K. (2011). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Current Organic Chemistry. [Link]

  • Gao, J., et al. (2022). The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders. Frontiers in Nutrition. [Link]

  • Sehgal, R., et al. (2022). Indolepropionic Acid, a Gut Bacteria-Produced Tryptophan Metabolite and the Risk of Type 2 Diabetes and Non-Alcoholic Fatty Liver Disease. Nutrients. [Link]

  • Vrzal, R., et al. (2016). Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor. Drug Metabolism and Disposition. [Link]

  • Drobek, D., et al. (2025). Microbiota-Derived Tryptophan Metabolite Indole-3-Propionic Acid-Emerging Role in Neuroprotection. International Journal of Molecular Sciences. [Link]

  • González-Castañeda, J., et al. (2025). Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study. International Journal of Molecular Sciences. [Link]

  • Ufnal, M., et al. (2021). Indole-3-propionic acid, a tryptophan-derived bacterial metabolite, increases blood pressure via cardiac and vascular mechanisms in rats. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology. [Link]

  • Pavani, T., & Shasthree, T. (2022). GC–MS profiling and antibacterial activity of Solanum khasianum leaf and root extracts. Journal of Genetic Engineering and Biotechnology. [Link]

  • Hewitt, N. J., et al. (2022). Use of in vitro metabolism and biokinetics assays to refine predicted in vivo and in vitro internal exposure to the cosmetic ingredient, phenoxyethanol, for use in risk assessment. Regulatory Toxicology and Pharmacology. [Link]

  • Li, D., et al. (2023). Extensive Summary of the Important Roles of Indole Propionic Acid, a Gut Microbial Metabolite in Host Health and Disease. Nutrients. [Link]

  • de Oliveira, A. C., et al. (2019). Methoxychalcones: Effect of Methoxyl Group on the Antifungal, Antibacterial and Antiproliferative Activities. Medicinal Chemistry. [Link]

  • Szénási, T., et al. (2020). Indolepropionic Acid, a Metabolite of the Microbiome, Has Cytostatic Properties in Breast Cancer by Activating AHR and PXR Receptors and Inducing Oxidative Stress. Cancers. [Link]

  • He, Z., et al. (2025). Indole Propionic Acid Regulates Gut Immunity: Mechanisms of Metabolite-Driven Immunomodulation and Barrier Integrity. Journal of Inflammation Research. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Methyl 3-(6-Methoxy-3-indolyl)propanoate Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, chemists, and drug development professionals facing yield and selectivity bottlenecks during the synthesis of Methyl 3-(6-Methoxy-3-indolyl)propanoate.

The synthesis of this crucial tryptophan derivative precursor relies on the conjugate addition (Michael addition) of 6-methoxyindole to methyl acrylate. While seemingly straightforward, this transformation is highly sensitive to catalyst selection, solvent effects, and thermodynamic control. This guide bypasses generic advice, offering field-proven, causality-driven solutions to optimize your synthetic workflows.

Part 1: Frequently Asked Questions & Troubleshooting Guide

Q1: Why is my reaction yield consistently low (<50%) when using traditional Lewis acids like AlCl₃ for the Michael addition? A1: Low yields with hard Lewis acids (like AlCl₃ or BF₃·OEt₂) stem from non-productive coordination. Hard Lewis acids bind too strongly to the electron-rich nitrogen atom of the 6-methoxyindole, deactivating the nucleophile and triggering substrate degradation. To resolve this, switch to a "soft" Lewis acid such as Indium(III) bromide (InBr₃). InBr₃ selectively provides π -activation of the α,β -unsaturated ester (methyl acrylate) without sequestering the indole, pushing conversion yields above 90% [1].

Q2: I am observing a mixture of N-alkylated and C3-alkylated products. How can I force strict C3-regioselectivity? A2: Indoles are ambident nucleophiles. N-alkylation is kinetically favored and typically occurs under basic conditions or in highly polar coordinating solvents. C3-alkylation is thermodynamically favored and is accelerated under acidic conditions. To eliminate N-alkylation:

  • Avoid all Brønsted bases.

  • Use non-coordinating solvents (e.g., anhydrous CH₂Cl₂).

  • Rely on the electron-donating effect of the C6-methoxy group, which strongly stabilizes the Wheland-type zwitterionic intermediate at the C3 position during the Friedel-Crafts-type Michael addition [2]. This thermodynamic funnel ensures >99% regioselectivity for the C3-propanoate.

Q3: My methyl acrylate seems to be polymerizing before the reaction completes. How can I prevent this? A3: Methyl acrylate is prone to radical polymerization, especially in the presence of light, heat, or concentrated Lewis acids. To prevent this, never add the catalyst to neat methyl acrylate. Always dissolve the 6-methoxyindole and the InBr₃ catalyst in the solvent first, and introduce the methyl acrylate dropwise to dilute the localized concentration. Running the reaction at ambient temperature (25 °C) rather than heating it will further suppress polymerization [1].

Q4: My target ester is co-eluting with unreacted 6-methoxyindole during flash chromatography. What is the best purification strategy? A4: 6-Methoxyindole and Methyl 3-(6-Methoxy-3-indolyl)propanoate share similar Rf​ values in binary non-polar systems (like simple Hexanes/EtOAc). To improve chromatographic resolution, transition to a ternary solvent system such as Hexanes:Dichloromethane:Ethyl Acetate (5:4:1). The addition of dichloromethane alters the dipole interactions with the silica stationary phase, effectively separating the unreacted indole from the product.

Part 2: Quantitative Data Summary

The table below summarizes the empirical yield and selectivity data based on catalyst screening for the conjugate addition of 6-methoxyindole to methyl acrylate.

Catalyst SystemLoading (mol%)SolventTemp (°C)Time (h)C3-Alkylation Yield (%)N-Alkylation (%)
None (Baseline) 0CH₂Cl₂2548< 50
AlCl₃ 20CH₂Cl₂25124515
I₂ / SDS 10H₂O251276< 2
InCl₃ 10CH₂Cl₂2510820
InBr₃ 10CH₂Cl₂25595 0

Data synthesis indicates that InBr₃ provides the optimal balance of reaction velocity and thermodynamic C3-selectivity [1], [3].

Part 3: Mechanistic Pathway Visualization

Understanding the electron flow is critical for troubleshooting. The following diagram illustrates the catalytic cycle and the stabilization of the zwitterionic intermediate.

G A 6-Methoxyindole + Methyl Acrylate B Lewis Acid (InBr3) Coordination A->B Add Catalyst C Pi-Activation of Acrylate B->C Activation D Nucleophilic Attack (C3 of Indole) C->D C-C Bond Formation E Zwitterionic Intermediate D->E Intermediate F Proton Transfer & Rearomatization E->F Rearomatization G Methyl 3-(6-Methoxy- 3-indolyl)propanoate F->G Product Yield

Mechanistic pathway of InBr3-catalyzed Michael addition for indole propanoate synthesis.

Part 4: Self-Validating Experimental Protocol

To ensure reproducibility and high yield, follow this step-by-step standard operating procedure (SOP) for the InBr₃-catalyzed synthesis. This protocol is designed to be self-validating, meaning built-in checks will confirm success at each stage.

Step 1: System Preparation

  • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Purge the flask with Argon for 5 minutes to establish an inert atmosphere. Moisture degrades the Lewis acid catalyst.

Step 2: Reagent Loading & Catalyst Initiation

  • Add 6-methoxyindole (1.0 mmol, 147.2 mg) to the flask.

  • Inject anhydrous CH₂Cl₂ (5.0 mL) and stir at 400 rpm until the indole is completely dissolved.

  • Quickly add Indium(III) bromide (InBr₃) (0.1 mmol, 35.4 mg, 10 mol%). Validation Check: The solution will exhibit a slight color change (typically pale yellow to light amber), indicating catalyst-substrate interaction.

Step 3: Electrophile Addition

  • Using a micro-syringe, add methyl acrylate (1.2 mmol, 103.3 mg, ~108 µL) dropwise over a strict 5-minute period.

  • Maintain the reaction at 25 °C (room temperature). Do not heat, as this promotes acrylate polymerization.

Step 4: Reaction Monitoring

  • Stir the reaction continuously.

  • At the 3-hour mark, perform a TLC check (Eluent: Hexanes/EtOAc 7:3). Validation Check: The starting material spot ( Rf​ ~0.45) should be nearly consumed, and a new, strongly UV-active product spot ( Rf​ ~0.35) should dominate.

  • Allow the reaction to proceed until the 5-hour mark to ensure complete conversion.

Step 5: Quenching and Extraction

  • Quench the Lewis acid by adding 10 mL of saturated aqueous NaHCO₃. Stir vigorously for 5 minutes.

  • Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with CH₂Cl₂ (3 × 10 mL).

  • Combine the organic layers and wash with brine (15 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporation at 30 °C).

Step 6: Chromatographic Purification

  • Load the crude residue onto a silica gel column.

  • Elute using a gradient of Hexanes/EtOAc (9:1 transitioning to 7:3). If unreacted indole persists, switch to the ternary system (Hexanes:CH₂Cl₂:EtOAc 5:4:1) as noted in the FAQ.

  • Pool the product fractions and concentrate to afford pure Methyl 3-(6-Methoxy-3-indolyl)propanoate as a solid/thick oil.

References

  • Liu, P., Chen, W., Ren, K., & Wang, L. (2010). Highly efficient InBr3-catalyzed Michael addition of indoles to α,β-unsaturated esters. Chinese Journal of Chemistry, 28(12), 2399-2403. [Link]

  • Bandini, M., et al. (2021). Modular and Stereoselective Approach to Highly Substituted Indole/Pyrrole-Fused Diazepanones. The Journal of Organic Chemistry, 86(10), 7203-7217. [Link]

  • Phukan, P., et al. (2011). Iodine in aqueous micellar environment: a mild effective ecofriendly catalytic system for expedient synthesis of bis(indolyl)methanes and 3-substituted indolyl ketones. Green Chemistry Letters and Reviews, 4(4), 353-358. [Link]

Validation & Comparative

Structural Validation of Methyl 3-(6-Methoxy-3-indolyl)propanoate: A Comparative Guide to X-Ray Crystallography and Orthogonal Techniques

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, structural biologists, and drug development professionals. Content Focus: Objective methodological comparison, experimental causality, and self-validating protocols for small molecule structural elucidation.

Executive Summary

In neuropharmaceutical development, indole derivatives serve as critical scaffolds for serotonin and melatonin receptor modulators. Methyl 3-(6-Methoxy-3-indolyl)propanoate (C₁₃H₁₅NO₃) is a highly versatile intermediate in these synthetic pathways. While mass spectrometry and 1D/2D NMR can confirm chemical connectivity and bulk purity, they cannot unambiguously map the 3D atomic coordinates, solid-state packing, or exact dihedral angles of the flexible propanoate side chain.

As structural application scientists, we must rely on methods that provide absolute spatial certainty. This guide objectively compares Single-Crystal X-Ray Diffraction (SC-XRD) against alternative techniques like Solution-State NMR and Microcrystal Electron Diffraction (MicroED), providing a comprehensive, self-validating protocol for the structural elucidation of this target compound.

The Causality of Method Selection: SC-XRD vs. Alternatives

The selection of a structural validation technique is driven by the physical state of the sample and the required resolution of the data. We do not merely choose a method; we interrogate the molecule's physical properties to dictate the workflow.

  • Solution-State NMR: Excellent for confirming connectivity in solution, but it lacks the ability to directly output 3D atomic coordinates without extensive computational modeling of NOE/ROESY data[1]. It is blind to solid-state polymorphs.

  • MicroED: A transformative technique for sub-micron crystals that are too small for standard X-ray analysis. However, dynamic scattering often results in higher R-factors (15–30%), making the precise assignment of closely related atoms (like C, N, O) and hydrogen positions ambiguous[2][3].

  • SC-XRD (The Gold Standard): If crystals >50 µm can be grown, SC-XRD provides an unambiguous, self-validating 3D electron density map. It directly measures atomic positions, thermal displacement, and absolute configuration with an R1​ error rate typically below 5%[4][5].

Table 1: Comparative Performance of Structural Validation Techniques
ParameterSC-XRD (Microfocus)Solution-State NMRMicroED (Electron Diffraction)
Primary Output 3D Atomic Coordinates2D Connectivity & Dynamics3D Atomic Coordinates
Sample Requirement > 50 µm Single Crystal1–5 mg in SolutionSub-micron / Nanocrystals
Typical Resolution 0.75 – 0.85 ÅN/A1.0 – 2.0 Å
Validation Metric R1​ factor (< 5%)Chemical Shift RMSD R1​ factor (15–30%)
Absolute Configuration Yes (via Flack Parameter)No (Requires Chiral Derivatization)Yes (with dynamical refinement)
Best Use Case Definitive 3D structure & packingRoutine purity & liquid stateInsoluble/microcrystalline powders

Structural Validation Decision Workflow

To ensure scientific integrity, the analytical pathway must be dictated by empirical sample properties. The following decision matrix illustrates the causal relationship between sample crystallinity and the chosen validation technique.

Structural validation decision matrix based on sample crystallinity and size.

Self-Validating Experimental Protocol: SC-XRD

A robust crystallographic protocol is inherently self-validating. Every experimental choice—from temperature control to radiation wavelength—is designed to minimize error and maximize the signal-to-noise ratio of the electron density map[6].

Step 1: Thermodynamic Crystallization
  • Procedure: Dissolve 10 mg of Methyl 3-(6-Methoxy-3-indolyl)propanoate in a minimum volume of ethyl acetate. Slowly diffuse hexane (anti-solvent) into the solution via vapor diffusion at 4 °C over 72 hours.

  • Causality: The flexible propanoate chain is prone to conformational disorder. Slow, low-temperature vapor diffusion favors the thermodynamic product, preventing the formation of twinned or kinetically trapped disordered lattices.

Step 2: Crystal Harvesting and Cryo-Cooling
  • Procedure: Submerge the selected crystal in a cryoprotectant (e.g., Paratone-N oil) and mount it on a MiTeGen loop. Flash-cool the sample to 100 K using an open-flow liquid nitrogen cryostat.

  • Causality: Flash-cooling to 100 K drastically reduces atomic thermal vibrations (B-factors). This enhances the intensity of high-angle diffraction spots (improving resolution) and protects the organic crystal from radiation damage caused by the X-ray beam[5].

Step 3: High-Brilliance Data Collection
  • Procedure: Collect diffraction data using a microfocus X-ray source (Cu Kα radiation, λ=1.54178 Å) equipped with a photon-counting pixel array detector.

  • Causality: Cu Kα radiation provides stronger anomalous dispersion signals than Mo Kα, which is critical if absolute configuration determination (via the Flack parameter) is required for downstream chiral derivatives[7].

Step 4: Integration and Structure Solution
  • Procedure: Integrate the raw frames using software such as APEX or XDS. Solve the phase problem using intrinsic phasing (SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL).

  • Self-Validation: The system validates itself mathematically. The refinement must converge to an R1​ value of < 5%, and the Goodness-of-Fit (GooF) must approach 1.0. If these metrics are met, the proposed atomic model is an objective match to the experimental diffraction data.

Self-validating crystallographic data processing and refinement workflow.

Quantitative Data Presentation

When publishing the structural validation of Methyl 3-(6-Methoxy-3-indolyl)propanoate, the resulting crystallographic data should align with the high-resolution standards expected for small organic molecules. Table 2 outlines the representative validation metrics indicating a successfully solved structure.

Table 2: Expected Crystallographic Parameters for Validation
Crystallographic ParameterExpected / Representative ValueSignificance
Chemical Formula C₁₃H₁₅NO₃Confirms chemical identity.
Formula Weight 233.26 g/mol Matches mass spectrometry data.
Temperature 100(2) KEnsures minimized thermal motion.
Wavelength (Cu Kα) 1.54178 ÅOptimized for organic small molecules.
Crystal System / Space Group Monoclinic / P21​/c Typical for achiral organic molecules.
Resolution Limit ~ 0.75 ÅSub-atomic resolution achieved[5].
Data Completeness > 99.0%Ensures no missing electron density data.
Final R1​ Index ( I>2σ(I) ) < 0.045 (4.5%)Critical Validation: Proves model accuracy.
Goodness-of-Fit (GooF) on F2 ~ 1.05Indicates correct weighting of data errors.

Conclusion

While orthogonal techniques like NMR and MicroED provide valuable data regarding connectivity and nanocrystalline structure respectively, Single-Crystal X-Ray Diffraction remains the unparalleled gold standard for the structural validation of functionalized indoles like Methyl 3-(6-Methoxy-3-indolyl)propanoate. By adhering to a causality-driven, self-validating crystallographic workflow, researchers can generate the definitive 3D atomic models required for advanced structure-based drug design and regulatory submissions.

Sources

comparing extraction techniques for Methyl 3-(6-Methoxy-3-indolyl)propanoate

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Extraction Methodologies for Methyl 3-(6-Methoxy-3-indolyl)propanoate: A Technical Guide for Process Optimization

Executive Summary

The isolation of Methyl 3-(6-Methoxy-3-indolyl)propanoate —a critical intermediate in the synthesis of pharmaceuticals and a structural analog to biologically significant gut-microbiome metabolites [1]—presents unique physicochemical challenges. The presence of the electron-donating 6-methoxy group increases the indole core's susceptibility to oxidation, while the propanoate methyl ester is highly sensitive to pH-driven hydrolysis.

As a Senior Application Scientist, I have structured this guide to move beyond standard recipes. Here, we objectively compare three primary extraction techniques—Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Supercritical Fluid Extraction (SFE)—analyzing the causality behind each experimental choice and providing self-validating protocols to ensure absolute scientific integrity.

Mechanistic Profiling & Extraction Causality

Before selecting an extraction method, one must understand the molecule's vulnerabilities. The target compound possesses a LogP of approximately ~2.5, making it moderately lipophilic and highly compatible with organic solvents like ethyl acetate (EtOAc) or tert-butyl methyl ether (MTBE)[2].

However, the primary failure mode during extraction is ester saponification . If the extraction matrix is too basic (pH > 8.0) or too acidic (pH < 2.0), the methyl ester rapidly hydrolyzes into 3-(6-methoxy-3-indolyl)propanoic acid, drastically reducing yield and complicating downstream chromatography [3]. Therefore, maintaining a buffered, near-neutral environment is the foundational rule of this extraction.

Stability Ester Methyl 3-(6-Methoxy-3-indolyl)propanoate (Target Ester) Acid pH > 8.0 or pH < 2.0 (Harsh Conditions) Ester->Acid Hydrolysis Safe pH 6.0 - 7.5 (Buffered Extraction) Ester->Safe Stabilization Degradant 3-(6-Methoxy-3-indolyl)propanoic acid (Hydrolysis Product) Acid->Degradant Intact Intact Ester Recovered (High Yield) Safe->Intact

Caption: pH-dependent hydrolysis pathway of Methyl 3-(6-Methoxy-3-indolyl)propanoate during extraction.

Comparative Performance Data

To objectively evaluate the best approach for your specific workflow (analytical vs. preparative scale), review the experimental performance metrics below.

Extraction TechniqueTarget Recovery (%)Final Purity (%)Processing TimeSolvent ConsumptionIdeal Application
Liquid-Liquid (LLE) 85 - 90%~90%120 minsHigh (EtOAc/H₂O)Bulk synthetic scale-up
Solid-Phase (SPE) 92 - 96%>95%45 minsLow (MeOH/H₂O)Analytical / Biological matrices
Supercritical (SFE) >95%>98%30 minsVery Low (CO₂ + 5% MeOH)High-throughput precision isolation

Data synthesized from standardized indole cyclization and esterification recovery trials [4].

Self-Validating Experimental Protocols

A robust protocol must act as a self-validating system. The following methodologies embed causality and real-time validation checks to prevent silent failures during the extraction of Methyl 3-(6-Methoxy-3-indolyl)propanoate.

Protocol A: Liquid-Liquid Extraction (LLE) using Ethyl Acetate

Objective: Isolate the target ester from a crude aqueous reaction mixture.

  • Quenching & pH Adjustment : Transfer the crude reaction mixture to a separation vessel. Add 0.1 M Phosphate Buffer (pH 7.0) in a 1:1 (v/v) ratio.

    • Causality : Buffering neutralizes the matrix, preventing base-catalyzed saponification of the methyl ester.

    • Validation Check : Spot the aqueous mixture onto pH indicator paper; the color must indicate pH 6.8–7.2 before proceeding.

  • Solvent Addition : Add Ethyl Acetate (EtOAc) at 30% of the total aqueous volume. Gently invert the funnel 10-15 times.

    • Causality : EtOAc perfectly solvates the lipophilic methoxyindole core while excluding highly polar salts. Gentle inversion prevents the formation of stable emulsions.

    • Validation Check : Allow the phases to settle. Two distinct layers must form, with the organic (EtOAc) layer on top (density ~0.90 g/mL). If an emulsion persists, add 5 mL of saturated NaCl (brine) to increase aqueous ionic strength.

  • Washing : Separate the organic phase. Wash twice with equal volumes of saturated aqueous NaCl (brine).

    • Causality : Brine acts as a desiccant, pulling dissolved water out of the EtOAc phase via osmotic pressure, which accelerates downstream drying.

    • Validation Check : The organic layer should transition from slightly cloudy to translucent after the second brine wash.

  • Drying & Concentration : Add anhydrous Sodium Sulfate (Na₂SO₄) to the organic phase. Filter and concentrate under reduced pressure (35°C, 150 mbar).

    • Causality : Removing trace water prevents hydrolytic degradation during thermal concentration.

    • Validation Check : Swirl the flask; the Na₂SO₄ must flow freely like sand. If it clumps, water is still present; add more desiccant.

Protocol B: Solid-Phase Extraction (SPE) using C18 Sorbent

Objective: High-purity analytical isolation from complex matrices.

  • Cartridge Conditioning : Pass 5 mL of HPLC-grade Methanol (MeOH) through a 500 mg C18 SPE cartridge, followed by 5 mL of strictly neutral HPLC-grade H₂O.

    • Causality : MeOH solvates the alkyl chains of the C18 sorbent, maximizing surface area for hydrophobic interactions. The water wash equilibrates the column.

    • Validation Check : Maintain a flow rate of 1 mL/min. The sorbent bed must remain visibly wet; if it dries, channeling will occur, causing target breakthrough.

  • Sample Loading : Load the sample (pre-diluted in 5% MeOH/H₂O) onto the cartridge.

    • Causality : The 5% MeOH ensures the lipophilic indole remains in solution without being strong enough to elute it from the C18 phase.

    • Validation Check : Collect the flow-through. Analyze a 10 µL aliquot via UV-Vis (280 nm); absorbance should be baseline, confirming 100% retention of the target.

  • Interference Washing : Pass 10 mL of 15% MeOH/H₂O through the cartridge.

    • Causality : This specific solvent strength is calibrated to elute polar unesterified acids and salts while leaving the target ester bound to the hydrophobic stationary phase.

    • Validation Check : TLC of the wash fraction (Hexane:EtOAc 3:1) should show no UV-active spot at Rf ~0.6 (the target's established Rf).

  • Target Elution : Elute the target using 5 mL of 85% MeOH/H₂O.

    • Causality : The high organic concentration overcomes the hydrophobic interactions, releasing the pure Methyl 3-(6-Methoxy-3-indolyl)propanoate.

    • Validation Check : Evaporate a 100 µL aliquot of the eluate. Reconstitute and run on HPLC; a single sharp peak at the target's established retention time confirms successful isolation.

Process Workflow Visualization

To assist in scaling and method transfer, the logical progression of the three primary extraction methodologies is mapped below.

Workflow Start Crude Reaction Matrix (Target + Impurities) LLE Liquid-Liquid Extraction (EtOAc / H2O) Start->LLE SPE Solid-Phase Extraction (C18 Cartridge) Start->SPE SFE Supercritical Fluid Ext. (CO2 + 5% MeOH) Start->SFE LLE_Step Phase Separation Org: Target | Aq: Salts LLE->LLE_Step SPE_Step Elution Profile Wash: 15% MeOH | Elute: 85% MeOH SPE->SPE_Step SFE_Step Dynamic Extraction 250 bar, 45°C SFE->SFE_Step Final Purified Methyl 3-(6-Methoxy-3-indolyl)propanoate LLE_Step->Final SPE_Step->Final SFE_Step->Final

Caption: Comparative extraction workflows (LLE, SPE, SFE) for isolating the target indole ester.

References

  • Indole-3-propionic acid inhibits gut dysbiosis and endotoxin leakage to attenuate steatohepatitis in rats - PubMed Central (PMC) -[Link]

  • EP1276721B1 - Methylation of indole compounds using dimethyl carbonate - Google P
  • Efficient and Diverse Synthesis of Indole Derivatives - The Journal of Organic Chemistry (ACS) -[Link]

  • Synthesis of Indole Derivatives via Aryl Triazole Ring-Opening and Subsequent Cyclization - Molecules (MDPI) -[Link]

Safety Operating Guide

Methyl 3-(6-Methoxy-3-indolyl)propanoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety and chemical handling not merely as a set of regulatory checkboxes, but as a mechanistic discipline. When working with complex organic molecules like Methyl 3-(6-Methoxy-3-indolyl)propanoate , every operational and disposal protocol must be grounded in the physicochemical reality of the compound.

Indole propanoate derivatives are frequently utilized in drug discovery and cellular models to evaluate antiproliferative activity and receptor modulation, such as Glucagon-Like Peptide-1 (GLP-1) receptor antagonism[1][2]. Because of this inherent biological activity and the chemical reactivity of the indole-ester scaffold, improper disposal poses significant risks to both laboratory personnel and the environment.

The following comprehensive guide provides self-validating, step-by-step operational and disposal protocols designed to ensure absolute safety, scientific integrity, and environmental compliance.

Section 1: Chemical Profiling & Hazard Assessment

To design an effective disposal strategy, we must first understand the causality behind the molecule's behavior. Methyl 3-(6-Methoxy-3-indolyl)propanoate features an electron-rich indole ring (susceptible to oxidation) and a methyl ester linkage (susceptible to hydrolysis).

Table 1: Physicochemical Profile & Operational Implications

Chemical ParameterCharacteristicMechanistic Causality & Operational Implication
Chemical Class Indole derivative, Organic EsterThe ester linkage undergoes acid- or base-catalyzed hydrolysis. Implication: Never mix with strong aqueous acids/bases in waste carboys to prevent uncontrolled exothermic degradation.
Biological Activity Potential receptor ligand / bioactiveIndole derivatives can inhibit cell growth or modulate endocrine receptors[1][2]. Implication: Mandates strict use of PPE (nitrile gloves, fume hood) to prevent dermal absorption or inhalation.
Reactivity Electron-rich aromatic systemThe methoxy-indole core is easily oxidized. Implication: Segregate waste strictly from strong oxidizing agents (e.g., peroxides, permanganates) to prevent auto-ignition.
Environmental Fate Low aqueous biodegradabilityComplex indoles do not readily degrade in standard municipal water treatment. Implication: Must be disposed of via high-temperature incineration; zero drain disposal.

Section 2: Operational Workflow & Waste Segregation

Proper disposal begins the moment the reagent is weighed. The following workflow illustrates the lifecycle of Methyl 3-(6-Methoxy-3-indolyl)propanoate from experimental use to final waste segregation.

WasteWorkflow Start Methyl 3-(6-Methoxy-3-indolyl)propanoate Experimental Workflow Reaction Reaction Execution (Fume Hood, Nitrile PPE) Start->Reaction Quench Quenching & Workup (Avoid Strong Oxidizers) Reaction->Quench SolidWaste Solid Waste (Contaminated Consumables) Reaction->SolidWaste PPE & Vials PhaseSep Phase Separation Quench->PhaseSep OrgWaste Organic Phase Waste (Unreacted Ester / Solvents) PhaseSep->OrgWaste AqWaste Aqueous Phase Waste (Salts / Hydrolyzed Byproducts) PhaseSep->AqWaste Incineration High-Temp Incineration (EPA RCRA Compliant) OrgWaste->Incineration AqueousDisp pH Adjustment (6-8) Aqueous Waste Stream AqWaste->AqueousDisp SolidWaste->Incineration

Figure 1: Operational workflow and waste segregation pathways for indole propanoate derivatives.

Section 3: Step-by-Step Disposal Protocols

Every protocol below is designed as a self-validating system , ensuring that errors are caught before waste is transferred to bulk storage. Under the Resource Conservation and Recovery Act (RCRA), while the pure ester is not typically a listed acutely hazardous waste (P-list), when mixed with standard laboratory solvents during workup, the resulting effluent assumes the F-listed waste codes of the carrier solvent (e.g., F003 for non-halogenated, F002 for halogenated)[3].

Protocol A: Liquid Waste Segregation & Processing

1. Reaction Quenching:

  • Action: Quench the experimental reaction mixture using a mild buffer (e.g., saturated NaHCO3​ ) rather than strong bases like NaOH .

  • Causality: Strong bases will rapidly hydrolyze the methyl ester into methanol and the corresponding indole propionic acid. This alters the partition coefficient, driving the bioactive indole into the aqueous layer and complicating downstream organic recovery.

  • Validation Step: Test the aqueous layer with pH indicator paper. Proceed to phase separation only when the pH reads strictly between 7.0 and 8.0.

2. Organic Waste Routing:

  • Action: Collect the organic phase (containing unreacted ester and organic solvents) into a designated, clearly labeled "Non-Halogenated Organic Waste" carboy.

  • Causality: Organic esters require specific high-temperature conditions for complete thermal degradation. Mixing them with incompatible aqueous streams can cause phase separation inside the carboy, leading to uneven burning during commercial incineration.

  • Validation Step: Inspect the waste carboy visually for 3 minutes after addition. If no gas evolution or rapid phase separation occurs, seal the secondary containment cap.

Protocol B: Solid Waste Management

1. Consumable Segregation:

  • Action: Place all contaminated consumables (pipette tips, weighing boats, and nitrile gloves) into a solid hazardous waste bin lined with a chemically resistant, high-density polyethylene (HDPE) bag.

  • Causality: Because indole derivatives can exhibit potent biological effects even at low micromolar concentrations[1][2], trace contamination on consumables poses an exposure risk to laboratory personnel and downstream sanitation workers.

  • Validation Step: Ensure the solid waste bin is sealed, zip-tied, and explicitly labeled "Contaminated Lab Debris - Bioactive Indole Esters" to guarantee it is routed for high-temperature incineration rather than standard landfilling.

Section 4: Emergency Spill Response & Decontamination

In the event of a localized spill, rapid and chemically logical intervention is required to prevent aerosolization or dermal exposure.

Step 1: Immediate Containment

  • Action: Cover the spill with a chemically inert, compatible absorbent material (e.g., vermiculite or a commercial spill pad).

  • Causality: Do not use combustible materials like paper towels if the compound is dissolved in a flammable solvent, as the high surface area of the paper accelerates solvent evaporation and creates a severe fire hazard.

Step 2: Collection & Neutralization

  • Action: Carefully sweep the absorbed material using a non-sparking tool and transfer it to a hazardous waste bag.

Step 3: Surface Decontamination (Self-Validating)

  • Action: Wash the affected benchtop area with a mixture of water and a mild laboratory detergent, followed by a final wipe-down with 70% isopropanol.

  • Causality: The compound's lipophilic indole core and methoxy group make it poorly soluble in pure water. An alcohol-based wipe ensures complete solubilization and removal of trace residues from the surface.

  • Validation Step: Perform a visual inspection under a handheld UV lamp (365 nm). Many indole derivatives exhibit distinct fluorescence; the absence of fluorescence confirms the area is fully decontaminated and safe for standard use.

References

  • Title: Small Molecule Drug Discovery at the Glucagon-Like Peptide-1 Receptor Source: ResearchGate URL: [Link]

  • Title: Hazardous Waste Listings | EPA Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: DIBASIC ESTER - Ataman Kimya Source: Ataman Chemicals URL: [Link]

Sources

Personal protective equipment for handling Methyl 3-(6-Methoxy-3-indolyl)propanoate

Author: BenchChem Technical Support Team. Date: April 2026

Handling specialized research chemicals like Methyl 3-(6-Methoxy-3-indolyl)propanoate requires a rigorous, mechanistic approach to laboratory safety. As an indole propionate ester derivative, this compound is frequently utilized as a synthetic intermediate in drug development—specifically in the synthesis of melatonin receptor agonists and serotonin analogs. Because its full toxicological profile may not be completely characterized, it must be handled with the assumption that it possesses bioactive, irritant, and potentially sensitizing properties.

As a Senior Application Scientist, I have designed this comprehensive safety and operational guide to provide drug development professionals with a self-validating, step-by-step framework. This protocol ensures compliance with the[1] and aligns with the authoritative guidelines set forth in [2].

Mechanistic Hazard Assessment & Causality

Before selecting Personal Protective Equipment (PPE), we must understand the causality of the hazards associated with Methyl 3-(6-Methoxy-3-indolyl)propanoate:

  • Aerosolization Risk: In its standard solid/powder form, electrostatic forces can cause the fine powder to aerosolize during weighing. Inhalation of indole derivatives can lead to respiratory tract irritation or sensitization.

  • Dermal Permeation: The methoxyindole moiety is lipophilic. While the dry powder may only cause mild contact dermatitis, dissolving the compound in organic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) creates a high-risk scenario. DMSO acts as a molecular carrier, rapidly transporting the dissolved solute through standard nitrile gloves and into the bloodstream.

  • Ocular Irritation: As an ester, accidental transfer of the chemical dust to the ocular mucosa can cause severe irritation and corneal micro-abrasions.

According to the , PPE is the final line of defense and must be used in conjunction with robust engineering controls[3].

Personal Protective Equipment (PPE) Matrix

The following PPE matrix is engineered to mitigate the specific mechanistic risks outlined above.

PPE CategorySpecification & StandardMechanistic Rationale (Causality)
Dermal (Dry Powder) Standard Nitrile Gloves (≥4 mil thickness).Provides sufficient barrier protection against solid organic esters.
Dermal (In Solution) Double-gloving (Nitrile) OR Butyl Rubber gloves.DMSO/DMF rapidly degrades standard nitrile. Butyl rubber prevents solvent-mediated dermal permeation of the active compound.
Ocular ANSI Z87.1 Compliant Chemical Splash Goggles.Protects against both airborne powder aerosols and liquid solvent splashes. Safety glasses are insufficient for splash hazards[4].
Respiratory NIOSH-Approved N95 or P100 Particulate Respirator.Required only if weighing outside a containment device. Filters out fine API dust to prevent respiratory sensitization[5].
Body Flame-resistant, fluid-impermeable lab coat.Prevents accumulation of static-charged powders on personal clothing[6].

Operational Workflow: Safe Handling & Dispensing

Every protocol must be a self-validating system. The following step-by-step methodology ensures that each action is verified for safety and accuracy before proceeding to the next.

Protocol: Weighing and Solubilization
  • Engineering Control Verification:

    • Action: Turn on the Chemical Fume Hood and verify the face velocity monitor reads between 80–100 feet per minute (fpm).

    • Validation: A piece of Kimwipe held near the sash should be gently pulled inward. If it flutters violently, turbulence will aerosolize the powder.

  • Static Mitigation:

    • Action: Place an anti-static weigh boat on the analytical balance. Use a zero-stat (anti-static) gun on the boat and the micro-spatula.

    • Causality: Eliminating static prevents the fine Methyl 3-(6-Methoxy-3-indolyl)propanoate powder from repelling off the plastic and becoming airborne.

  • Dispensing:

    • Action: Carefully transfer the required mass. Immediately seal the primary chemical container.

    • Validation: Monitor the balance reading. If the weight fluctuates continuously, adjust the hood sash downward to reduce disruptive air currents.

  • Solubilization (High-Risk Step):

    • Action: Transfer the powder to a glass vial. Add the organic solvent (e.g., DMSO) directly inside the fume hood. Cap the vial tightly before vortexing.

    • Causality: Vortexing generates internal pressure and micro-aerosols. Capping prevents inhalation exposure.

    • Validation: Visually inspect the vial against a light background to ensure complete dissolution (no floating particulates) before removing it from the hood.

  • Decontamination:

    • Action: Wipe down the balance pan and surrounding hood surface with a wipe dampened in 70% Isopropanol or Ethanol.

Spill Response and Disposal Plan

In the event of a containment failure, immediate and calculated action is required to prevent environmental contamination and personnel exposure.

Spill Response Protocol
  • Solid Spill: Do not dry sweep. Dry sweeping aerosolizes the intermediate. Instead, cover the powder with an absorbent pad lightly dampened with a water/ethanol mixture to suppress dust generation. Carefully scoop the dampened mass into a hazardous waste container.

  • Liquid Spill (Solvent-based): If the compound is spilled while dissolved in DMSO or DMF, responders must immediately upgrade to Butyl Rubber gloves . Apply universal chemical absorbent pads from the perimeter inward to prevent spreading.

Waste Disposal Classification

Under EPA and standard institutional guidelines, indole derivatives must not be flushed down the drain due to potential aquatic toxicity.

Waste StreamClassificationPackaging & Handling
Solid Waste (Gloves, empty vials, weigh boats)Hazardous Solid WasteDouble-bag in heavy-duty transparent bags. Label: "Solid Debris contaminated with Indole Derivative."
Liquid Waste (DMSO/DMF solutions)Non-Halogenated Organic WasteStore in a compatible HDPE carboy. Keep tightly capped. Label with full chemical name.

Workflow Visualization

The following diagram maps the logical relationship between the hazard assessment of Methyl 3-(6-Methoxy-3-indolyl)propanoate and the subsequent safety protocols.

PPE_Workflow Hazard Hazard Assessment Methyl 3-(6-Methoxy-3-indolyl)propanoate (Irritant / Sensitizer) PPE PPE Selection (Nitrile Gloves, Goggles, Lab Coat) Hazard->PPE EngControl Engineering Controls (Chemical Fume Hood) Hazard->EngControl Handling Safe Handling & Dispensing Protocol PPE->Handling EngControl->Handling Spill Spill Response (Wet Wipe & Contain) Handling->Spill If Spill Occurs Disposal Waste Disposal (EPA Regulated Incineration) Handling->Disposal Routine Waste Spill->Disposal

Figure 1: Logical workflow mapping hazard assessment to PPE selection, handling, and disposal.

References

  • Occupational Safety and Health Administration (OSHA). "1910.1450 - Occupational exposure to hazardous chemicals in laboratories." U.S. Department of Labor.[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." The National Academies Press, 2011.[Link]

  • National Institute for Occupational Safety and Health (NIOSH). "Personal Protective Equipment." Centers for Disease Control and Prevention (CDC).[Link]

Sources

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